molecular formula C22H22O4 B1251732 Ehretianone

Ehretianone

Cat. No.: B1251732
M. Wt: 350.4 g/mol
InChI Key: HBDVLYQTRSOPRO-BULFRSBZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ehretianone is an organic heterotetracyclic compound that is 9,9a-dihydro-9,4a-prop[1]enoxanthene-1,4-dione substituted by a hydroxy group at position 7, a methyl group at position 12 and a prenyl group at position 9a. Isolated from the root barks of Ehretia buxifolia, it exhibits antisnake venom activity. It has a role as a metabolite and an antidote. It is an organic heterotetracyclic compound, a cyclic ketone, a cyclic ether and a member of phenols.

Scientific Research Applications

Antisnake Venom Activity

Ehretianone, a novel quinonoid xanthene, has been identified as having significant antisnake venom activity. This compound, isolated from the root bark of Ehretia buxifolia, was shown to be effective against Echis carinatus venom in mice (Selvanayagam et al., 1996).

Analgesic and Anti-Inflammatory Activities

This compound has been associated with considerable analgesic and anti-inflammatory activities. A study on Ehretia cymosa, a plant related to the Ehretia genus, revealed significant pain-relieving and anti-inflammatory effects in rodent models, supporting traditional uses for various painful and inflammatory conditions (Ashagrie et al., 2023).

Potential in Cancer Research

While there is no direct research on this compound's effects on cancer, studies on other species in the Ehretia genus have shown promise in this area. For instance, Ehretia asperula has been used traditionally for treating liver diseases and shows potential in cancer therapy (Nguyen et al., 2017). This suggests a possibility that this compound or related compounds in the Ehretia genus might have potential applications in cancer research.

Antitubercular Activity

Compounds from Ehretia longiflora, another species in the Ehretia genus, have exhibited antitubercular activity against Mycobacterium tuberculosis. Ehretiquinone, a compound isolated from this species, showed significant activity, indicating potential research applications in tuberculosis treatment (Chien et al., 2012).

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

(1S,9S,10R)-6-hydroxy-16-methyl-10-(3-methylbut-2-enyl)-2-oxatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6,12,16-pentaene-11,14-dione

InChI

InChI=1S/C22H22O4/c1-13(2)8-9-21-17-10-14(3)12-22(21,20(25)7-6-19(21)24)26-18-5-4-15(23)11-16(17)18/h4-8,10-11,17,23H,9,12H2,1-3H3/t17-,21-,22+/m0/s1

InChI Key

HBDVLYQTRSOPRO-BULFRSBZSA-N

Isomeric SMILES

CC1=C[C@H]2C3=C(C=CC(=C3)O)O[C@@]4(C1)[C@@]2(C(=O)C=CC4=O)CC=C(C)C

Canonical SMILES

CC1=CC2C3=C(C=CC(=C3)O)OC4(C1)C2(C(=O)C=CC4=O)CC=C(C)C

Synonyms

7-hydroxy-9a-(3-methylbut-2-enyl)-4a,9-(2-methylprop-2-enyl)-4a,9a-dihydro-1,4-dioxoxanthene
ehretianone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ehretianone
Reactant of Route 2
Ehretianone
Reactant of Route 3
Ehretianone
Reactant of Route 4
Ehretianone
Reactant of Route 5
Ehretianone
Reactant of Route 6
Ehretianone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.